molecular formula C12H12BrFO4 B070824 Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate CAS No. 194804-99-4

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B070824
CAS No.: 194804-99-4
M. Wt: 319.12 g/mol
InChI Key: PCDAFJXGOUJVGR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo, fluoro, and methoxy substituent on the phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-2-methoxybenzene
  • 4-Bromo-2-fluoro-3-methoxybenzoic acid
  • 4-Bromo-2-fluoro-3-methoxybenzaldehyde

Uniqueness

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is unique due to its specific combination of substituents on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDAFJXGOUJVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582877
Record name Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-99-4
Record name Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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